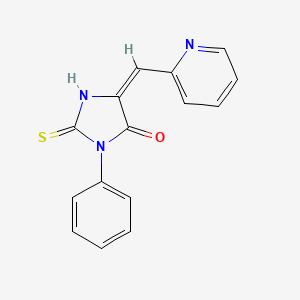
2'-Chloro-4-fluoro-2-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32068494 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32068494 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained. The synthetic route often involves the use of organic solvents and reagents that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: Industrial production of MFCD32068494 is carried out on a large scale using optimized methods to ensure high yield and purity. The process involves the use of advanced equipment and technology to maintain consistent quality. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: MFCD32068494 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32068494 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32068494 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Mecanismo De Acción
The mechanism of action of MFCD32068494 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
MFCD32068494 is compared with other similar compounds to highlight its unique properties. Similar compounds include those with analogous structures or functional groups. The comparison focuses on differences in reactivity, stability, and applications. Some similar compounds include those with triazolo ring structures or methanesulfonate groups .
Conclusion
MFCD32068494 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study
Propiedades
Fórmula molecular |
C12H7ClFI |
|---|---|
Peso molecular |
332.54 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C12H7ClFI/c13-11-4-2-1-3-9(11)10-6-5-8(14)7-12(10)15/h1-7H |
Clave InChI |
RVUUNWOJQREAQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


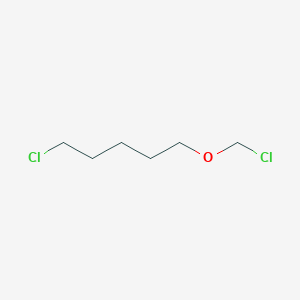
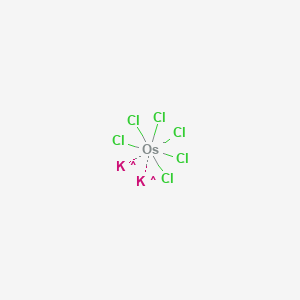
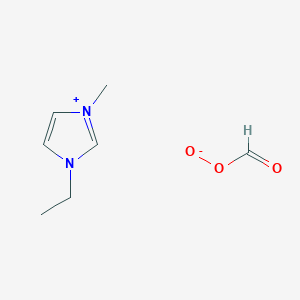
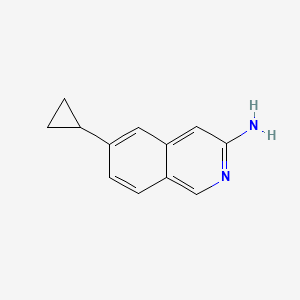
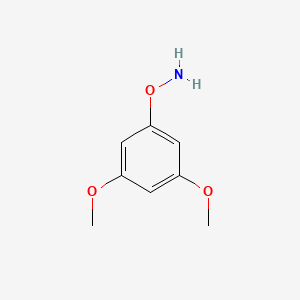

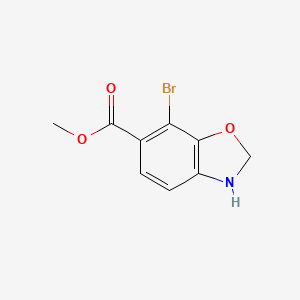
![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)

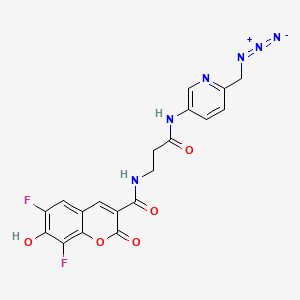
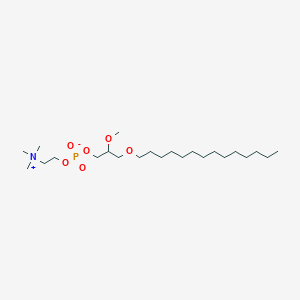
![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)
